N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide
CAS No.: 1305320-68-6
Cat. No.: VC0037162
Molecular Formula: C17H18N6O2
Molecular Weight: 338.371
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1305320-68-6 |
|---|---|
| Molecular Formula | C17H18N6O2 |
| Molecular Weight | 338.371 |
| IUPAC Name | N-(2-aminoethyl)-2-[5-(3-phenoxyphenyl)tetrazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C17H18N6O2/c18-9-10-19-16(24)12-23-21-17(20-22-23)13-5-4-8-15(11-13)25-14-6-2-1-3-7-14/h1-8,11H,9-10,12,18H2,(H,19,24) |
| Standard InChI Key | AIUUDYDKDPTPDS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NN(N=N3)CC(=O)NCCN |
Introduction
Chemical Structure and Properties
N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide is characterized by its complex molecular architecture. The compound features a tetrazole ring, which is a five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom, connected to a phenoxyphenyl group at the 5-position . The tetrazole moiety is further substituted at the 2-position with an acetamide group linked to an aminoethyl chain .
The compound's distinctive structure can be divided into three key components: the tetrazole core, the phenoxyphenyl substituent, and the aminoethyl acetamide side chain. The tetrazole ring serves as a bioisostere for carboxylic acid groups in many bioactive molecules, potentially enhancing metabolic stability while maintaining similar biological activity. The phenoxyphenyl group introduces lipophilicity and potential for π-π interactions with biological targets, while the aminoethyl side chain contributes to water solubility and may participate in hydrogen bonding interactions .
While specific physicochemical data for this compound is limited in the available literature, similar tetrazole derivatives typically possess moderate to high lipophilicity, as indicated by logP values. For comparison, related compounds such as N-(2,3-dimethylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide has a logP of 3.5323, suggesting similar lipophilic character for our compound of interest .
Structural Comparison with Related Tetrazole Compounds
When comparing N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide with similar tetrazole derivatives, several structural differences and similarities emerge. The table below highlights key molecular characteristics across related compounds:
The presence of the aminoethyl group in our compound of interest distinguishes it from the related structures and likely contributes to its potential biological activity profile through enhanced water solubility and hydrogen bonding capabilities.
The limited information available on N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide in the scientific literature suggests that research on this specific compound remains in early stages. Its availability as a reference standard indicates interest in its properties, but comprehensive studies appear limited.
Current Research Gaps
Several key knowledge gaps exist regarding this compound:
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Comprehensive physicochemical characterization data
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Detailed synthesis protocols and optimization
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Specific biological activity profiles
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Structure-activity relationships regarding the phenoxyphenyl and aminoethyl moieties
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Pharmacokinetic and pharmacodynamic properties
Addressing these gaps would provide valuable insights into the compound's potential applications and mechanisms of action.
Recommended Research Approaches
Future research on N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide could productively focus on:
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Comprehensive physicochemical characterization using modern analytical techniques
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Development and optimization of synthetic routes
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In vitro screening against a panel of biological targets to identify activity profiles
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Structure-activity relationship studies through synthesis and testing of structural analogs
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Computational modeling to predict binding modes and potential biological targets
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Preliminary pharmacokinetic studies to assess drug-likeness and bioavailability
Such investigations would establish a foundational understanding of this compound's properties and potential applications, particularly in medicinal chemistry and drug discovery.
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